N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide
Description
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a benzamide derivative featuring a 5-bromofuran-2-ylmethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The 3-propoxy substituent on the benzamide core distinguishes it from related compounds. Its synthetic pathway likely involves coupling reactions between bromofuran-containing intermediates and functionalized tetrahydrothiophene derivatives, as inferred from analogous syntheses .
Properties
Molecular Formula |
C19H22BrNO5S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H22BrNO5S/c1-2-9-25-16-5-3-4-14(11-16)19(22)21(12-17-6-7-18(20)26-17)15-8-10-27(23,24)13-15/h3-7,11,15H,2,8-10,12-13H2,1H3 |
InChI Key |
AOERPCILEIHHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the bromofuran and tetrahydrothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) to form 5-bromofuran.
Formation of Tetrahydrothiophene: Tetrahydrothiophene is oxidized to its dioxide form using oxidizing agents such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the furan ring.
Scientific Research Applications
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer research.
Material Science: Its functional groups can be used to create novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Benzamide Core
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
- Key Differences: Halogen Substitution: Chlorine replaces bromine on the benzofuran ring, reducing molecular weight and polarizability. Benzofuran vs. Substituents: The 3-methoxybenzyl group and 3,6-dimethyl substituents increase steric bulk, which may reduce membrane permeability compared to the target’s propoxy group .
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide
- Key Differences: Acetamide vs. Phenoxy Substituent: The 3-methylphenoxy group introduces lipophilicity, which may enhance blood-brain barrier penetration but increase susceptibility to oxidative metabolism .
Variations in the Heterocyclic Moieties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide
- Methoxy vs. Propoxy: The 3-methoxy group reduces lipophilicity (lower logP) compared to the target’s propoxy substituent, which may limit bioavailability .
Patent-Derived Imidazopyridine Carboximidamide
- Key Differences :
- Core Structure : The imidazopyridine-carboximidamide framework diverges significantly from benzamide, suggesting a different pharmacological target (e.g., kinase inhibition).
- Common Feature : The 1,1-dioxidotetrahydrothiophen-3-yl group is retained, highlighting its role as a pharmacophore for solubility or binding interactions .
Inferred Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent Effects |
|---|---|---|---|
| Target Compound | ~480 | ~3.5 | Propoxy enhances lipophilicity; bromine improves polarizability. |
| 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide | ~500 | ~3.8 | Chlorine and benzofuran increase steric bulk; methoxy reduces solubility. |
| N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide | ~460 | ~4.0 | Acetamide reduces stability; phenoxy increases lipophilicity. |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide | ~470 | ~3.2 | Fluorophenyl enhances binding; methoxy limits bioavailability. |
Biological Activity
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-propoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The molecular structure of this compound includes:
- Bromofuran moiety : Provides unique electronic properties.
- Dioxidotetrahydrothiophene : Contributes to its reactivity and biological interaction.
- Propoxybenzamide backbone : Enhances solubility and potential binding interactions.
The molecular formula is with a molecular weight of approximately 452.3 g/mol.
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Anti-inflammatory Properties : The compound appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Initial findings indicate that it may inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapy.
- Antimicrobial Effects : There is evidence of antibacterial activity against certain strains, although further studies are required to elucidate the full spectrum of activity.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with specific cellular receptors or enzymes involved in inflammatory responses.
- Induction of apoptosis in cancer cells through modulation of signaling pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromofuran | Contains bromine-substituted furan | Simpler structure; lacks thiophene and amide functionalities |
| Tetrahydrothiophene derivatives | Features sulfur-containing heterocycles | Varies in substitution patterns; may lack bromine functionality |
| Benzamide derivatives | Contains benzamide backbone | Diverse range of substituents; can vary widely in biological activity |
This comparison highlights how the combination of multiple heterocycles and functional groups in this compound may confer distinct chemical reactivity and potential biological activities not found in simpler compounds.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations, indicating potential as an anticancer agent.
- Inflammation Models : Animal models treated with the compound showed reduced levels of inflammatory markers compared to controls, supporting its anti-inflammatory claims.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
